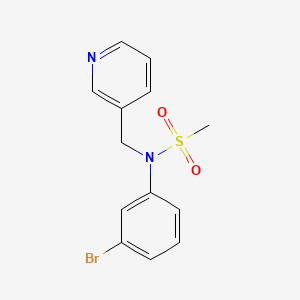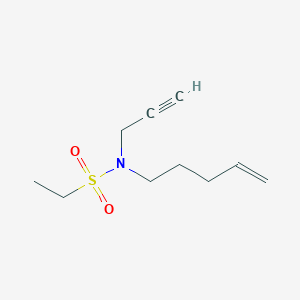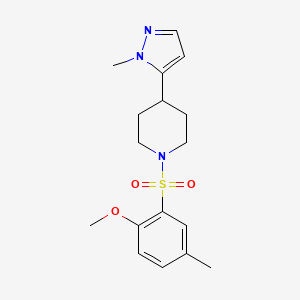
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a piperidine derivative that has been synthesized using multiple methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine acts as a selective dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and increasing dopamine levels in the synaptic cleft. This mechanism of action has been extensively studied in vitro and in vivo, and it has been shown to have implications for the treatment of Parkinson's disease and drug addiction. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, primarily due to its ability to inhibit the dopamine transporter. Increased dopamine levels in the synaptic cleft can lead to increased motor activity, euphoria, and addiction. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments, including its high purity and well-established synthesis methods. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, this compound also has limitations, including its potential for addiction and its toxicity in high doses.
Direcciones Futuras
For research on 1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine include further studies on its potential applications in neuroscience and cancer research, as well as its use as a starting material for the synthesis of other piperidine derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, the potential for addiction and toxicity of this compound should be further explored to ensure its safe use in laboratory settings.
Métodos De Síntesis
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine can be synthesized using multiple methods, including the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazolone in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 1-(2-methoxy-5-methylphenyl)sulfonyl-4-piperidone with 2-methyl-3-pyrazol-5-amine in the presence of a reducing agent, such as sodium borohydride. Both methods have been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective dopamine transporter inhibitor, which could have implications for the treatment of Parkinson's disease and drug addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer drug development. Additionally, this compound has been used as a starting material for the synthesis of other piperidine derivatives with potential biological activities.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-4-5-16(23-3)17(12-13)24(21,22)20-10-7-14(8-11-20)15-6-9-18-19(15)2/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBVXDFWHIOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![1-[(2R)-1-cyclohexylpropan-2-yl]-3-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]urea](/img/structure/B7679743.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
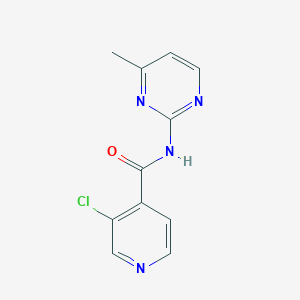
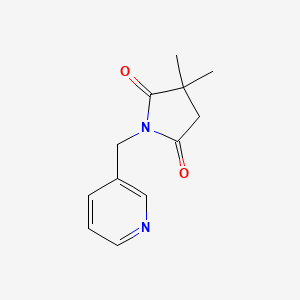
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)
